2-(2-Hydroxyphenyl)-4-methyloxazol-5(4H)-one
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Overview
Description
2-(2-Hydroxyphenyl)-4-methyloxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring substituted with a hydroxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-4-methyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with an amino acid derivative, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)-4-methyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The oxazole ring can be reduced under specific conditions to yield a dihydro derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
2-(2-Hydroxyphenyl)-4-methyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)-4-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, its fluorescence properties are attributed to excited-state intramolecular proton transfer (ESIPT) and charge transfer processes. These interactions can lead to changes in the electronic states of the molecule, resulting in fluorescence emission .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyphenyl)benzoxazole
- 2-(2-Hydroxyphenyl)benzothiazole
- 2-(2-Hydroxyphenyl)benzimidazole
Uniqueness
2-(2-Hydroxyphenyl)-4-methyloxazol-5(4H)-one is unique due to its specific substitution pattern and the presence of the oxazole ring. This structure imparts distinct photophysical properties, making it suitable for applications in fluorescence-based sensing and imaging .
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-4-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H9NO3/c1-6-10(13)14-9(11-6)7-4-2-3-5-8(7)12/h2-6,12H,1H3 |
InChI Key |
QOFKDVZJONSSTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC(=N1)C2=CC=CC=C2O |
Origin of Product |
United States |
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